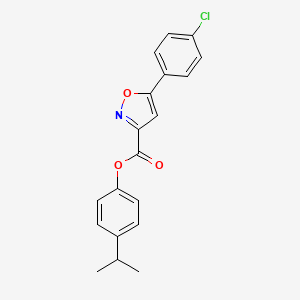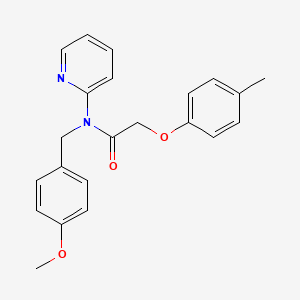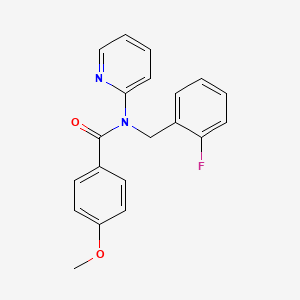![molecular formula C18H20N2O B11354053 2-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole](/img/structure/B11354053.png)
2-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol and 2-chloroethylamine.
Etherification: 3,4-dimethylphenol is reacted with 2-chloroethylamine in the presence of a base such as potassium carbonate to form 2-(3,4-dimethylphenoxy)ethylamine.
Cyclization: The intermediate 2-(3,4-dimethylphenoxy)ethylamine is then reacted with o-phenylenediamine under acidic conditions to form the benzodiazole ring, yielding 2-[1-(3,4-dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[1-(3,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may target specific signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole
- 2-[1-(3,4-Dimethoxyphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole
- 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-methyl-1H-1,3-benzodiazole
Uniqueness
2-[1-(3,4-Dimethylphenoxy)ethyl]-7-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethylphenoxy group may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy in biological systems.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-11-8-9-15(10-13(11)3)21-14(4)18-19-16-7-5-6-12(2)17(16)20-18/h5-10,14H,1-4H3,(H,19,20) |
InChI Key |
NEJHSLJSRHKQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11353971.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11353981.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11353989.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11353996.png)
![2-(4-tert-butylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11354006.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11354014.png)

![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}propanamide](/img/structure/B11354026.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)ethanone](/img/structure/B11354027.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11354038.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11354046.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide](/img/structure/B11354060.png)
